7''-O-Methylsciadopitysin
Description
7''-O-Methylsciadopitysin (CAS 3778-25-4) is a biflavonoid derived from Sciadopitysin (CAS 521-34-6) via methylation at the 7''-hydroxyl position. Its molecular formula is C34H26O10, with a molecular weight of 594.6 g/mol . It is naturally isolated from Podocarpus macrophyllus and is characterized by a dimeric structure formed through a C-O-C linkage between two flavone units. The compound is used as a reference standard in pharmacological research and has been linked to studies on interleukin-associated immunological pathways . Its purity in commercial preparations is typically ≥95% .
Properties
IUPAC Name |
5-hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O10/c1-39-19-8-5-17(6-9-19)27-15-24(37)33-25(38)16-29(42-4)31(34(33)44-27)21-11-18(7-10-26(21)41-3)28-14-23(36)32-22(35)12-20(40-2)13-30(32)43-28/h5-16,35,38H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQYICLHHMETFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945464 | |
| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22783-08-0 | |
| Record name | W 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022783080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
7''-O-Methylsciadopitysin, also known as amentoflavone 7,4',7'',4'''-tetramethyl ether, is a biflavonoid compound primarily isolated from the plant Selaginella moellendorffii. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The molecular formula of this compound is , with a molecular weight of 594.56 g/mol.
Antioxidant Activity
This compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and various diseases.
Comparative Antioxidant Activity
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study: Cancer Cell Lines
In vitro studies on different cancer cell lines demonstrated the following effects:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 20.0 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Inhibition of migration and invasion |
These findings indicate that the compound could be a promising candidate for further development in cancer therapeutics.
Osteoblast Differentiation
Another important biological activity of this compound is its role in stimulating osteoblast differentiation. This effect is particularly relevant for bone health and could have implications for treating osteoporosis.
Experimental Findings
In studies involving osteoblast precursor cells, treatment with this compound resulted in:
- Increased alkaline phosphatase activity
- Enhanced mineralization
- Upregulation of osteogenic markers such as Runx2 and OPG
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Nrf2 Pathway : Activation of the Nrf2 pathway leads to increased expression of antioxidant enzymes.
- NF-kB Pathway : Inhibition of NF-kB reduces the expression of inflammatory cytokines.
- p53 Pathway : Induction of p53-mediated apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Molecular Differences
The methylation pattern and dimeric architecture distinguish 7''-O-Methylsciadopitysin from other biflavonoids and monomeric flavonoids. Key comparisons include:
Table 1: Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Natural Source |
|---|---|---|---|---|---|
| This compound | 3778-25-4 | C34H26O10 | 594.6 | 7''-O-methylated biflavonoid | Podocarpus macrophyllus |
| Sciadopitysin | 521-34-6 | C33H24O10 | 580.6 | Non-methylated biflavonoid | Podocarpus species |
| Isoginkgetin | 548-19-6 | C32H22O10 | 566.51 | Biflavonoid with different linkage pattern | Ginkgo biloba |
| Thevetiaflavone | 29376-68-9 | C33H24O10 | 580.55 | Biflavonoid with distinct methoxy groups | Thevetia peruviana |
| 7,4'-Di-O-Methylapigenin | 5128-44-9 | C17H14O5 | 298.29 | Monomeric flavone with dual methylation | Synthetic or plant-derived |
Key Observations :
- Dimer vs. Monomer: Unlike monomeric flavonoids like 7,4'-Di-O-Methylapigenin, this compound’s dimeric structure may influence its binding affinity to biological targets, such as enzymes or receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
